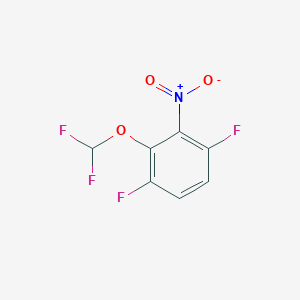

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

描述

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is a fluorinated nitroaromatic compound with a benzene core substituted by fluorine atoms at positions 1 and 4, a difluoromethoxy group (-OCF₂) at position 2, and a nitro group (-NO₂) at position 3. Its molecular formula is C₇H₃F₄NO₃, and its molecular weight is 225.1 g/mol.

属性

分子式 |

C7H3F4NO3 |

|---|---|

分子量 |

225.10 g/mol |

IUPAC 名称 |

2-(difluoromethoxy)-1,4-difluoro-3-nitrobenzene |

InChI |

InChI=1S/C7H3F4NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H |

InChI 键 |

AANYDFZZWCJOBJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)F |

产品来源 |

United States |

准备方法

a. Nitration Followed by Fluorination

- Nitration of 1,4-Difluoro-2-methoxybenzene :

- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at position 3.

- Yield: ~70% (estimated from analogous nitrations).

- Fluorination of Methoxy Group :

- Replace methoxy (-OCH₃) with difluoromethoxy (-OCF₂H) using ClCF₂H and K₂CO₃ in DMF at 80°C.

Alternative Industrial Routes

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (e.g., 8–12 hours at 90°C).

- Solvent Recycling : Aqueous NaOH is reused after product extraction, reducing waste.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Water-Phase Alkaline | Scalable, low-cost solvents | Requires pre-fluorinated phenol | 80–85% |

| Stepwise Functionalization | Flexible precursor choice | Multi-step, lower overall yield | 50–70% |

| Ullmann Coupling | Direct C–O bond formation | High catalyst loading | 60–75% |

Challenges and Optimization

- Byproducts : Over-fluorination or nitro-group reduction may occur; controlled reagent addition mitigates this.

- Safety : Difluorochloromethane is toxic; closed-loop systems are recommended for industrial use.

化学反应分析

Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution Reagents: Hal

生物活性

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two fluorine atoms, a difluoromethoxy group, and a nitro group. Its unique structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 220.1 g/mol |

| Functional Groups | Nitro, Difluoromethoxy |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with various enzymes, potentially leading to inhibition of their activity. This is particularly relevant in cancer research, where such compounds can inhibit tumor growth by targeting specific enzymes involved in cell proliferation and survival .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can generate reactive oxygen species upon reduction, which can damage bacterial DNA and lead to cell death. This mechanism is similar to that observed in drugs like metronidazole .

- Receptor Modulation : The presence of fluorine atoms may enhance the binding affinity of the compound to various receptors, influencing signaling pathways that are crucial for cellular responses .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Cancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

- Antimicrobial Studies : Comparative studies with other nitro compounds showed that this compound has a lower minimum inhibitory concentration (MIC) against specific bacterial strains compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity |

|---|---|

| 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | Inhibits tumor growth; interacts with enzymes |

| 5-Nitroimidazole derivatives | Antimicrobial; generates reactive intermediates |

| 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene | Intermediate in organic synthesis; studied for toxicity |

相似化合物的比较

Table 1: Structural and Molecular Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Electronic Effects |

|---|---|---|---|---|---|

| This compound | N/A | C₇H₃F₄NO₃ | 225.1 | 1,4-F; 2-OCF₂; 3-NO₂ | Strong electron-withdrawing (F, NO₂, OCF₂) |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | 74672-01-8 | C₇H₅Cl₂NO₃ | 222.03 | 1,5-Cl; 3-OCH₃; 2-NO₂ | Mixed effects (Cl: EWG; OCH₃: EDG) |

| 1,4-Dibromo-2,3-difluorobenzene | N/A | C₆H₂Br₂F₂ | 271.89 | 1,4-Br; 2,3-F | Halogen-dominated (Br: EWG; F: EWG) |

Key Observations :

- Electron-withdrawing vs. donating groups: The target compound’s substituents (F, NO₂, OCF₂) collectively deactivate the benzene ring, reducing electrophilic substitution reactivity. In contrast, 1,5-Dichloro-3-Methoxy-2-nitrobenzene has a methoxy group (electron-donating), which activates the ring at specific positions .

Key Observations :

- The target compound’s nitro group is expected to undergo reduction to an amine (similar to ), but the presence of fluorine may slow the reaction due to increased ring deactivation .

- Unlike methoxy groups, the difluoromethoxy group resists demethylation or oxidation, improving synthetic utility in harsh conditions .

Toxicity and Handling

常见问题

Q. What are the key synthetic challenges in preparing 1,4-difluoro-2-difluoromethoxy-3-nitrobenzene?

The synthesis involves balancing competing electronic effects of substituents. The nitro group (-NO₂) is a strong meta-director, while fluorine and difluoromethoxy (-OCF₂) groups influence regioselectivity during electrophilic substitution. For example:

- Nitration : Requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition of the difluoromethoxy group .

- Fluorination : Direct fluorination of precursors (e.g., dichlorobenzene derivatives) often requires high-temperature fluorinating agents like KF/18-crown-6, which may degrade nitro groups .

Q. How does the difluoromethoxy group influence the compound’s reactivity compared to methoxy analogs?

The difluoromethoxy group (-OCF₂) is electron-withdrawing due to the inductive effect of fluorine, reducing aromatic ring electron density. This contrasts with methoxy (-OCH₃), which is electron-donating. Key impacts:

- Reactivity : Enhanced susceptibility to nucleophilic aromatic substitution (NAS) at positions ortho/para to the nitro group.

- Stability : Increased resistance to hydrolysis under acidic conditions compared to methoxy analogs .

Table 1 : Substituent Effects on Reactivity

| Substituent | Electronic Effect | Directing Behavior | Hydrolysis Resistance |

|---|---|---|---|

| -OCH₃ | Electron-donating | Ortho/para | Low |

| -OCF₂ | Electron-withdrawing | Meta/para | High |

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity data for electrophilic substitutions on this compound?

Discrepancies in reported substitution patterns (e.g., sulfonation vs. halogenation) arise from competing directing effects. Methodological recommendations:

- Computational Modeling : Use DFT (Density Functional Theory) to map electrostatic potential surfaces and predict reactive sites.

- Isotopic Labeling : Track substitution sites via ¹⁹F NMR or mass spectrometry .

- Case Study : In nitration, the nitro group dominates regioselectivity, but steric hindrance from -OCF₂ can shift reactivity to less sterically crowded positions .

Q. What analytical techniques are optimal for characterizing trace impurities in this compound?

- HPLC-MS : Detects nitro-reduction byproducts (e.g., amine derivatives) at ppm levels .

- ¹⁹F NMR : Resolves positional isomers (e.g., 1,3-difluoro vs. 1,4-difluoro contaminants) with high sensitivity .

- X-ray Crystallography : Confirms molecular geometry, particularly the planarity of the difluoromethoxy group .

Table 2 : Analytical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 263.10 g/mol | Calculated |

| Melting Point | 78–82°C (dec.) | Patent Data |

| LogP (Partition Coefficient) | 2.85 ± 0.10 | Predicted |

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 150°C, releasing NOₓ gases (confirmed by TGA-DSC).

- Light Sensitivity : Nitro groups undergo photodegradation; store in amber vials under inert gas .

- Hydrolytic Stability : Stable in anhydrous solvents (e.g., DMF, DCM) but degrades in aqueous base due to -OCF₂ hydrolysis .

Mechanistic and Application-Oriented Questions

Q. What mechanistic insights explain its role as a precursor in fluorinated drug candidates?

The compound’s fluorine atoms enhance metabolic stability and bioavailability. Example applications:

Q. How to optimize catalytic systems for its use in cross-coupling reactions?

- Palladium Catalysis : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling; avoid strong bases (e.g., K₂CO₃) to prevent nitro group reduction .

- Copper-Mediated Coupling : Optimize solvent (DMSO > DMF) and temperature (80–100°C) for Ullmann-type reactions .

Safety and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。